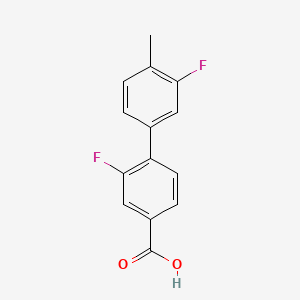

4-Fluoro-3-(3-nitrophenyl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

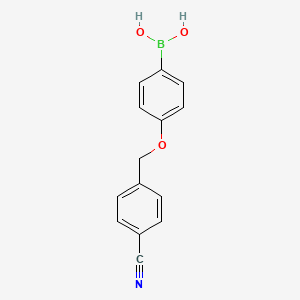

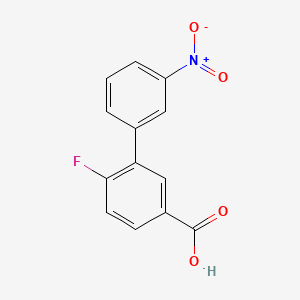

4-Fluoro-3-(3-nitrophenyl)benzoic acid is a chemical compound with the CAS Number: 1261983-30-5 . It has a molecular weight of 261.21 . It is also known by its IUPAC name 6-fluoro-3’-nitro [1,1’-biphenyl]-3-carboxylic acid .

Synthesis Analysis

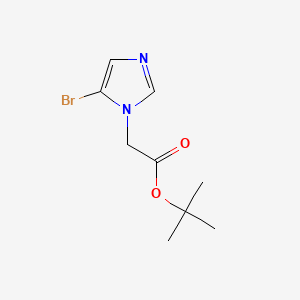

In a multi-step synthetic sequence, 4-fluoro-3-nitrobenzoic acid can be converted into benzimidazole bis-heterocycles, via the intermediacy of benzimidazole linked ortho-chloro amines .Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-(3-nitrophenyl)benzoic acid can be viewed using Java or Javascript . The InChI code for this compound is 1S/C13H8FNO4/c14-12-5-4-9 (13 (16)17)7-11 (12)8-2-1-3-10 (6-8)15 (18)19/h1-7H, (H,16,17) .Chemical Reactions Analysis

3-Fluoro-4-nitrobenzoic acid can be synthesized by the reaction between 3-fluorobenzoic acid and nitric acid in the presence of sulfuric acid . The reaction is carried out at a temperature of around 90°C for several hours, and the resulting product is isolated by filtration and recrystallization .Physical And Chemical Properties Analysis

4-Fluoro-3-(3-nitrophenyl)benzoic acid has a molecular weight of 185.11 g/mol . The compound is stable under normal conditions, but it may react with strong oxidizing agents and reducing agents .科学的研究の応用

Antimycobacterial Agents

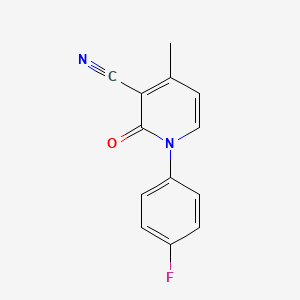

This compound is used as a starting reagent in the synthesis of novel benzimidazoles with antimycobacterial activity, which are important in the treatment of tuberculosis and other mycobacterial infections .

Cholinesterase Inhibitors

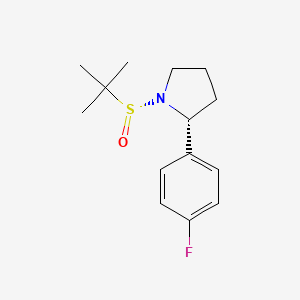

It serves as a precursor in the preparation of novel acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. These inhibitors are crucial for treating diseases like Alzheimer’s by preventing the breakdown of acetylcholine, which is essential for learning and memory .

Pictet-Spengler Reaction

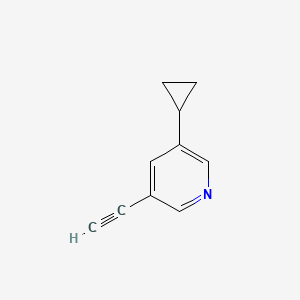

4-Fluoro-3-(3-nitrophenyl)benzoic acid is used in preparing bis(heterocyclic) skeletal precursors for the Pictet-Spengler reaction, a key step in synthesizing various alkaloids and pharmaceuticals .

Photoaffinity Labeling

This compound’s azide form, 4-fluoro-3-nitrophenyl azide, is one of the oldest photolinkers used for photoaffinity labeling since the late 1960s. It helps in studying protein-ligand interactions and other biological processes .

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

作用機序

Target of Action

4-Fluoro-3-(3-nitrophenyl)benzoic acid is a versatile building block used in the synthesis of various pharmaceutical compounds . It has been used as a starting reagent in the preparation of novel benzimidazoles , which are active pharmaceutical ingredients applied as antimicrobials, opioids, antipsychotics, and antihistamines . Therefore, the primary targets of this compound can vary depending on the specific derivative being synthesized.

Mode of Action

The functional groups in 4-Fluoro-3-(3-nitrophenyl)benzoic acid possess different reactivities. The carboxylic acid reacts with alcohols to form esters . The fluoride substituent favors nucleophilic aromatic substitution, while the nitro group can be reduced to an amine as a nucleophile . The ortho-position of fluoride and nitro makes 4-Fluoro-3-(3-nitrophenyl)benzoic acid an ideal precursor for making benzimidazoles derivatives .

Biochemical Pathways

The specific biochemical pathways affected by 4-Fluoro-3-(3-nitrophenyl)benzoic acid would depend on the specific derivative synthesized from it. For instance, benzimidazoles derivatives have been shown to have antimycobacterial activity and can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Result of Action

The molecular and cellular effects of 4-Fluoro-3-(3-nitrophenyl)benzoic acid would depend on the specific derivative synthesized from it and its target. For example, benzimidazoles derivatives have been shown to have antimycobacterial activity , suggesting they could affect the growth and survival of Mycobacterium tuberculosis.

特性

IUPAC Name |

4-fluoro-3-(3-nitrophenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-12-5-4-9(13(16)17)7-11(12)8-2-1-3-10(6-8)15(18)19/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHEKDQWBZBUPQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC(=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80690049 |

Source

|

| Record name | 6-Fluoro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80690049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261983-30-5 |

Source

|

| Record name | 6-Fluoro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80690049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。